molecular formula C8H9N3S2 B3045947 4H-1,2,4-Triazole, 4-methyl-3-(methylthio)-5-(2-thienyl)- CAS No. 116850-51-2

4H-1,2,4-Triazole, 4-methyl-3-(methylthio)-5-(2-thienyl)-

Cat. No.: B3045947
CAS No.: 116850-51-2
M. Wt: 211.3 g/mol
InChI Key: GKGGLWHLQWXTQX-UHFFFAOYSA-N
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Description

4H-1,2,4-Triazole, 4-methyl-3-(methylthio)-5-(2-thienyl)- is a useful research compound. Its molecular formula is C8H9N3S2 and its molecular weight is 211.3 g/mol. The purity is usually 95%.
The exact mass of the compound 4H-1,2,4-Triazole, 4-methyl-3-(methylthio)-5-(2-thienyl)- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 29.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4H-1,2,4-Triazole, 4-methyl-3-(methylthio)-5-(2-thienyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-1,2,4-Triazole, 4-methyl-3-(methylthio)-5-(2-thienyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methyl-3-methylsulfanyl-5-thiophen-2-yl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S2/c1-11-7(6-4-3-5-13-6)9-10-8(11)12-2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGGLWHLQWXTQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SC)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80151544
Record name 4H-1,2,4-Triazole, 4-methyl-3-(methylthio)-5-(2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780362
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

116850-51-2
Record name 4H-1,2,4-Triazole, 4-methyl-3-(methylthio)-5-(2-thienyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116850512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1,2,4-Triazole, 4-methyl-3-(methylthio)-5-(2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of methyl iodide (6.3 ml, 1.0×10-1 mole) in ethanol (32 ml) was added dropwise to a stirred, room temperature solution of 2,4-dihydro-4-methyl-5-(2-thienyl)-3H-1,2,4-triazole-3-thione (12.5 g, 6.34×10-2 mole) and 1 molar aqueous NaOH (142 ml, 1.42×10-1 mole). After being stirred for about 14 hours the reaction was extracted four times with EtOAc. The EtOAc extracts were combined, washed with saturated aqueous NaCl, and dried over anhydrous Na2SO4. The drying agent was removed by filtration and the filtrate was evaporated at reduced pressure giving a tacky yellow solid which was purified by flash chromatography (EtOAc). Crystallization from EtOAc gave colorless crystals: 10.5 g (78%), mp 83°-85° C.
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142 mL
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32 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4H-1,2,4-Triazole, 4-methyl-3-(methylthio)-5-(2-thienyl)-

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